
1,1,1,2,2,3-Hexachloro-3,3-difluoropropane
Übersicht
Beschreibung
Hexachlorodifluoropropane, also known as 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, is a chemical compound with the molecular formula C3F2Cl6. It is a halogenated hydrocarbon, characterized by the presence of both chlorine and fluorine atoms attached to a propane backbone. This compound is known for its stability and resistance to degradation, making it useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexachlorodifluoropropane can be synthesized through the halogenation of propane. The process involves the reaction of propane with chlorine and fluorine gases under controlled conditions. The reaction typically occurs in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. The halogenation process results in the substitution of hydrogen atoms in propane with chlorine and fluorine atoms, forming hexachlorodifluoropropane.
Industrial Production Methods: In an industrial setting, the production of hexachlorodifluoropropane involves large-scale halogenation reactors. The process is carefully monitored to ensure the correct stoichiometry and reaction conditions. The product is then purified through distillation and other separation techniques to obtain high-purity hexachlorodifluoropropane.
Analyse Chemischer Reaktionen
Types of Reactions: Hexachlorodifluoropropane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Under specific conditions, hexachlorodifluoropropane can be oxidized to form various oxidation products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, ammonia, and alkoxides. These reactions typically occur in polar solvents at moderate temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include substituted derivatives where chlorine or fluorine atoms are replaced by other functional groups.
Reduction Reactions: Products include partially halogenated hydrocarbons.
Oxidation Reactions: Products include various oxidized forms of the compound, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Hexachlorodifluoropropane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other halogenated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.
Industry: Hexachlorodifluoropropane is used in the production of specialty chemicals, refrigerants, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of hexachlorodifluoropropane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by altering membrane fluidity and enzyme activity. Its halogenated nature allows it to interact with various biological molecules, leading to changes in their structure and function.
Vergleich Mit ähnlichen Verbindungen
Hexachlorodifluoropropane can be compared with other halogenated hydrocarbons such as:
Hexachloropropane: Similar in structure but lacks fluorine atoms.
Hexafluoropropane: Contains only fluorine atoms and no chlorine atoms.
Tetrachlorodifluoropropane: Contains fewer chlorine atoms compared to hexachlorodifluoropropane.
Uniqueness: Hexachlorodifluoropropane is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This combination makes it particularly stable and resistant to degradation, enhancing its utility in various applications.
By understanding the properties, preparation methods, chemical reactions, and applications of hexachlorodifluoropropane, researchers and industry professionals can better utilize this compound in their respective fields.
Eigenschaften
IUPAC Name |
1,1,1,2,2,3-hexachloro-3,3-difluoropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl6F2/c4-1(5,2(6,7)8)3(9,10)11 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPXIDLSGFFJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Cl)(C(Cl)(Cl)Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl6F2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928628 | |
| Record name | 1,1,1,2,2,3-Hexachloro-3,3-difluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
661-96-1, 134452-44-1 | |
| Record name | 1,1,1,2,2,3-Hexachloro-3,3-difluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=661-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,2,2,3-Hexachloro-3,3-difluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[4-(Acetyloxy)-3-bromophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13441539.png)
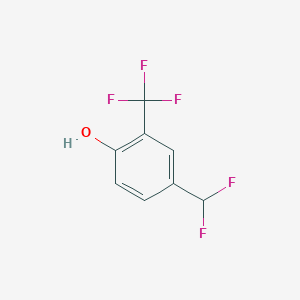
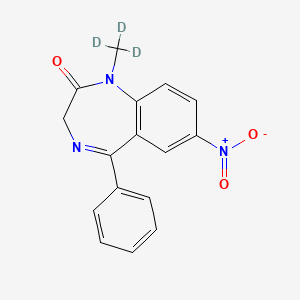
![1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride](/img/structure/B13441551.png)
![5-hydroxy-6-methyl-3-(4-methylphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13441558.png)


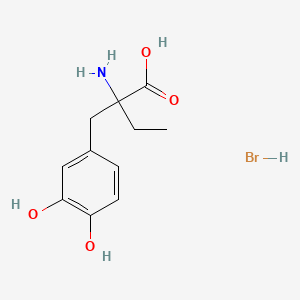
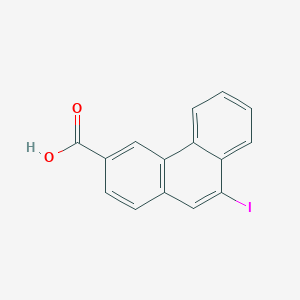



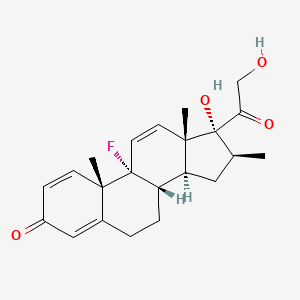
![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine](/img/structure/B13441610.png)
